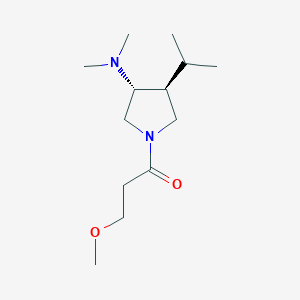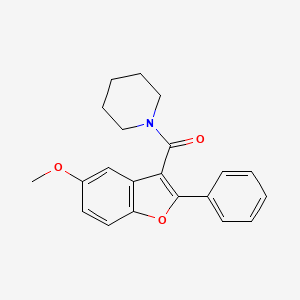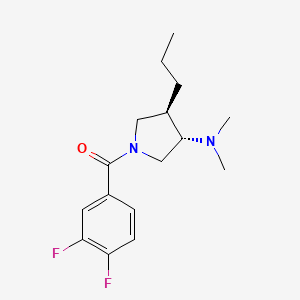![molecular formula C17H21N3S B5595644 3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B5595644.png)
3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea is a complex organic compound that features a thiourea functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea typically involves the reaction of ethyl isothiocyanate with a suitable amine precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation. The reaction can be represented as follows:
Ethyl isothiocyanate+Amine precursor→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s aromatic rings may also participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenoxy-N-pyridin-4-yl-acetamide
- N-biphenyl-4-yl-2-phenoxy-acetamide
- 2-phenoxy-N-propyl-acetamide
Uniqueness
3-ethyl-1-(2-phenylethyl)-3-[(pyridin-4-yl)methyl]thiourea is unique due to its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
1-ethyl-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-2-20(14-16-8-11-18-12-9-16)17(21)19-13-10-15-6-4-3-5-7-15/h3-9,11-12H,2,10,13-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDSWWZXYSKMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-({4,6-BIS[(PROPAN-2-YL)AMINO]-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-OL](/img/structure/B5595569.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5595575.png)
![5-(4-fluorophenyl)-2-(2-methylphenyl)-3-(2-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5595582.png)
![2-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]acetic acid](/img/structure/B5595587.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)
![N-(4-{[(E)-{[N-(3,4-DIMETHOXYPHENYL)AMINO][N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B5595629.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)

![5-ETHYL-3,4-DIMETHYL-1-PHENYL-1H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B5595653.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-tert-butylacetamide](/img/structure/B5595654.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
